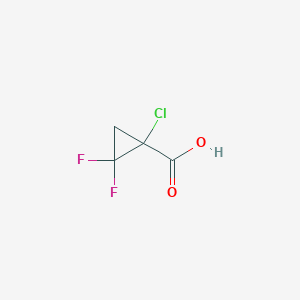![molecular formula C23H33IN2 B2406563 2-[(E)-2-[4-(二乙胺基)苯基]乙烯基]-1-己基吡啶-1-鎓碘化物 CAS No. 1025756-85-7](/img/structure/B2406563.png)
2-[(E)-2-[4-(二乙胺基)苯基]乙烯基]-1-己基吡啶-1-鎓碘化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide is a synthetic organic compound known for its unique chemical properties and applications It is characterized by the presence of a pyridinium core substituted with a hexyl group and a styryl group containing a diethylamino substituent
科学研究应用
2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in fluorescence microscopy and imaging due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide typically involves the following steps:
Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a condensation reaction between 4-(diethylamino)benzaldehyde and an appropriate pyridine derivative.
Quaternization Reaction: The styryl intermediate is then subjected to a quaternization reaction with hexyl iodide to form the final product, 2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can lead to the formation of reduced pyridinium compounds.
作用机制
The mechanism of action of 2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with nucleophilic sites in biological molecules, leading to various biochemical and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- **2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylpyridinium iodide (DASPEI)
- **2-[4-(dimethylamino)phenyl]ethenyl]-1-methylpyridinium iodide
Uniqueness
2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide is unique due to its specific structural features, such as the hexyl group and the diethylamino substituent, which confer distinct chemical and physical properties. These features differentiate it from similar compounds and contribute to its specific applications and reactivity.
属性
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1-hexylpyridin-1-ium-2-yl)ethenyl]aniline;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N2.HI/c1-4-7-8-10-19-25-20-11-9-12-22(25)16-13-21-14-17-23(18-15-21)24(5-2)6-3;/h9,11-18,20H,4-8,10,19H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVZDVVEVAVTLI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(CC)CC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)



![1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea](/img/structure/B2406493.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2406497.png)





